molecular formula C4H3BrClF3 B1266210 4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene CAS No. 374-25-4

4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene

Cat. No. B1266210
Key on ui cas rn: 374-25-4
M. Wt: 223.42 g/mol
InChI Key: VULPFOSLGWWARI-UHFFFAOYSA-N
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Patent
US09234062B2

Procedure details

A supply of BCTFB was obtained by reacting ethylene with dibrominated CTFE in 1,1,1,3,3-pentafluorobutane at 120° C. for 4 hours using a mixture of tert-butyl peroxypivalate (TBPPi, 3 mol %) and 2,5-bis(tert-butylperoxy)-2,5-dimethylhexane (Trigonox 101, 4.5 mol %) as radical initiators, with the resulting structure being Br—CF2—CFCl—CH2—CH2—Br after distillation under vacuum. This was dehydrochlorinated with KOH in refluxing methanol for 15 hours, forming Br—CF2—CFCl—CH═CH2 (BCTFB). Successful radical copolymerization of CTFE (96 mol % in the feed) with BCTFB initiated by TBPPi (2 mol % with respect to both monomers) was carried out at 74° C. in a 100 mL autoclave. The 19F NMR spectrum of the obtained polymer is shown in FIG. 7.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C=C.C(F)(F)=C(Cl)F.C(OOC(C)(C)C)(=O)C(C)(C)C.C(OOC(C)(CCC(OOC(C)(C)C)(C)C)C)(C)(C)C.[Br:41][C:42]([C:45]([CH2:48][CH2:49]Br)([Cl:47])[F:46])([F:44])[F:43]>FC(F)(F)CC(F)(F)C>[Br:41][C:42]([C:45]([CH:48]=[CH2:49])([Cl:47])[F:46])([F:44])[F:43]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C(F)Cl)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)(C)C)(=O)OOC(C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OOC(C)(CCC(C)(C)OOC(C)(C)C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC(F)(F)C(F)(Cl)CCBr
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
FC(CC(C)(F)F)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A supply of BCTFB was obtained
CUSTOM
Type
CUSTOM
Details
at 120° C.
CUSTOM
Type
CUSTOM
Details
for 4 hours
Duration
4 h
DISTILLATION
Type
DISTILLATION
Details
after distillation under vacuum
TEMPERATURE
Type
TEMPERATURE
Details
in refluxing methanol for 15 hours
Duration
15 h

Outcomes

Product
Name
Type
product
Smiles
BrC(F)(F)C(F)(Cl)C=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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